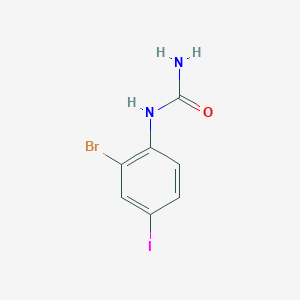

1-(2-Bromo-4-iodophenyl)urea

Description

1-(2-Bromo-4-iodophenyl)urea is a halogenated urea derivative featuring bromine and iodine substituents at the 2- and 4-positions of the phenyl ring, respectively. Urea derivatives are characterized by their hydrogen-bonding capabilities due to the urea (-NH-C(=O)-NH-) moiety, which influences their solubility, crystallinity, and biological activity . The combination of bromine and iodine introduces significant steric bulk and electronic effects, likely enhancing lipophilicity and altering reactivity compared to lighter halogens like chlorine or fluorine .

Propriétés

Formule moléculaire |

C7H6BrIN2O |

|---|---|

Poids moléculaire |

340.94 g/mol |

Nom IUPAC |

(2-bromo-4-iodophenyl)urea |

InChI |

InChI=1S/C7H6BrIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

Clé InChI |

ADUOSCNNHYBTLP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1I)Br)NC(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2-Bromo-4-iodophenyl)urea typically involves the reaction of 2-bromo-4-iodoaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

1-(2-Bromo-4-iodophenyl)urea undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Bromo-4-iodophenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-4-iodophenyl)urea involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with biological molecules, potentially disrupting their normal function. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The table below compares 1-(2-Bromo-4-iodophenyl)urea with selected analogs:

Crystallographic and Physical Properties

- Hydrogen Bonding : Urea derivatives like 1-(4-bromophenyl)urea form extensive N-H···O hydrogen-bond networks, stabilizing crystal lattices. The larger iodine atom in 1-(2-Bromo-4-iodophenyl)urea may disrupt packing efficiency, leading to lower melting points compared to fluorine- or chlorine-containing analogs .

- However, iodine’s propensity for oxidative degradation might necessitate storage under inert conditions, as seen for 1-(4-Bromo-2-fluorophenyl)urea (2–8°C, sealed) .

Activité Biologique

1-(2-Bromo-4-iodophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological applications supported by recent research findings.

Synthesis

The synthesis of 1-(2-Bromo-4-iodophenyl)urea generally involves the reaction of 2-bromo-4-iodoaniline with isocyanates. This reaction can be facilitated using solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The yield and purity of the synthesized compound can significantly influence its biological activity.

Antitumor Activity

Research indicates that derivatives of urea compounds, including 1-(2-Bromo-4-iodophenyl)urea, exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the inhibition of key signaling pathways critical for tumor growth and proliferation.

Table 1: Antitumor Activity of Urea Derivatives

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 1-(2-Bromo-4-iodophenyl)urea | MDA-MB-231 | 25.1 | 77.5 | 93.3 |

| Compound A | SK-Hep-1 | 15.0 | 50.0 | 70.0 |

| Compound B | NUGC-3 | 20.0 | 60.0 | 80.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may possess activity against Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to standard antibiotics remains limited.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

The biological activity of 1-(2-Bromo-4-iodophenyl)urea is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as GSK-3β.

- Induction of Apoptosis : Studies have indicated that certain urea derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of urea derivatives in therapeutic settings:

- Case Study on Breast Cancer : A derivative similar to 1-(2-Bromo-4-iodophenyl)urea was tested in vivo on breast cancer models, showing significant tumor reduction compared to control groups.

- Antimicrobial Testing : In a laboratory setting, the compound was tested against a panel of bacterial strains, demonstrating comparable results to existing antibiotics.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.